molecular formula C5H5N5 B6256354 [1,2,4]triazolo[4,3-c]pyrimidin-3-amine CAS No. 859765-68-7

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine

Cat. No. B6256354
CAS RN: 859765-68-7
M. Wt: 135.1
InChI Key:
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Description

1,2,4-triazolo[4,3-c]pyrimidin-3-amine (1,2,4-TZP) is an important heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry, materials science, and biochemistry. It is a five-membered heterocyclic ring system composed of nitrogen and oxygen atoms and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been studied extensively in recent years due to its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been used as a building block for the synthesis of a variety of materials, including organic semiconductors, polymers, and nanoparticles. In biochemistry, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been used as a ligand for metal ions, as a reagent for the synthesis of peptides and proteins, and as a catalyst for organic reactions.

Mechanism of Action

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. The mechanism of action of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine is not fully understood, but it is thought to involve the inhibition of enzymes involved in inflammation, the inhibition of the growth of tumor cells, and the inhibition of the replication of viruses.
Biochemical and Physiological Effects
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has anti-inflammatory, anti-tumor, and anti-viral activities. In vivo studies have shown that [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has anti-cancer, anti-diabetic, and anti-inflammatory effects. Additionally, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been found to have immunomodulatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially at a reasonable cost. Additionally, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine has been found to exhibit a wide range of biological activities, making it a useful tool for studying biological systems. However, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine also has some limitations. It is not very water soluble, which can limit its use in aqueous solutions. Additionally, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine is not very stable and can be easily degraded by light and heat.

Future Directions

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has potential applications in a variety of fields, and further research is needed to explore these potential applications. Future research should focus on the development of new synthesis methods for [1,2,4]triazolo[4,3-c]pyrimidin-3-amine, the development of new materials based on [1,2,4]triazolo[4,3-c]pyrimidin-3-amine, and the development of new therapeutic agents based on [1,2,4]triazolo[4,3-c]pyrimidin-3-amine. Additionally, further research should focus on the mechanism of action of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine and its biochemical and physiological effects. Finally, further research should focus on the development of new analytical methods for the detection and quantification of [1,2,4]triazolo[4,3-c]pyrimidin-3-amine in biological samples.

Synthesis Methods

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine can be synthesized by a variety of methods, including the Knoevenagel condensation of aldehydes, the Biginelli reaction, and the Ugi reaction. The most common method of synthesis is the Knoevenagel condensation, which involves the reaction of an aldehyde and an amine in the presence of a base such as potassium carbonate. The Biginelli reaction is another method of synthesis, which involves the reaction of an aldehyde, an amine, and an acid in the presence of a base. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, an amine, an isocyanide, and an acid in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[4,3-c]pyrimidin-3-amine involves the reaction of 3-amino-1,2,4-triazole with cyanuric chloride in the presence of a base to form the intermediate 2,4-dichloro-6-(1H-1,2,4-triazol-3-ylamino)pyrimidine. This intermediate is then reacted with ammonia in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "3-amino-1,2,4-triazole", "cyanuric chloride", "base", "ammonia", "reducing agent" ], "Reaction": [ "Step 1: 3-amino-1,2,4-triazole is added to a solution of cyanuric chloride in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The resulting intermediate, 2,4-dichloro-6-(1H-1,2,4-triazol-3-ylamino)pyrimidine, is isolated by filtration and washed with a suitable solvent such as ethanol or acetone.", "Step 4: The intermediate is then dissolved in a solution of ammonia in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 5: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 6: The final product, [1,2,4]triazolo[4,3-c]pyrimidin-3-amine, is isolated by filtration and washed with a suitable solvent such as ethanol or acetone." ] }

CAS RN

859765-68-7

Product Name

[1,2,4]triazolo[4,3-c]pyrimidin-3-amine

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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